molecular formula C10H7BrFNO2 B1448243 5-Bromo-7-fluoroindole-3-acetic Acid CAS No. 1019111-81-9

5-Bromo-7-fluoroindole-3-acetic Acid

Cat. No. B1448243
CAS RN: 1019111-81-9
M. Wt: 272.07 g/mol
InChI Key: IQQRWGXNCVRARH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-7-fluoroindole-3-acetic Acid is a chemical compound with the empirical formula C₁₀H₈FNO₂ . It is also known by its CAS Number: 443-73-2 . The molecular weight of this compound is approximately 193.17 g/mol .

Scientific Research Applications

Absorption and Fluorescence Spectra

5-Bromo-7-fluoroindole-3-acetic Acid, as a derivative of indole-3-acetic acid, exhibits unique absorption and fluorescence properties. Carić et al. (2004) studied the absorption and fluorescence spectra of various ring-substituted indole-3-acetic acids, including fluoro and bromo derivatives. They observed that these compounds generally show red shifts in absorption and fluorescence at specific wavelengths, indicating potential applications in biophysical chemistry (Carić et al., 2004).

Electrochemical Charge Storage

In the field of electrochemistry, Wang et al. (2019) demonstrated the use of fluoro-substituted polyindole as a high-performance charge storage material. This research suggests that derivatives of this compound could potentially be utilized in developing advanced materials for supercapacitors and other energy storage applications (Wang et al., 2019).

Chromatographic Analysis

Chilcote (1972) developed a chromatographic method for analyzing indoleacetic acids, which could be applicable to this compound. This method provides a robust analytical tool for quantifying such compounds in various biological samples (Chilcote, 1972).

Potential in Cancer Therapy

Folkes et al. (2002) explored the use of 5-Fluoroindole-3-acetic acid, a related compound, in targeted cancer therapy. They found that this compound, when activated by horseradish peroxidase, shows significant cytotoxic activity against various tumor cell lines, suggesting potential therapeutic applications for similar compounds (Folkes et al., 2002).

Plant Tissue Regeneration

Lin et al. (1997) described the use of 5-bromoindole-3-acetic acid (5-B-IAA) in plant growth and tissue regeneration. This research indicates that this compound could have applications in agriculture, specifically in enhancing plant growth and regeneration (Lin et al., 1997).

properties

IUPAC Name

2-(5-bromo-7-fluoro-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO2/c11-6-2-7-5(1-9(14)15)4-13-10(7)8(12)3-6/h2-4,13H,1H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQRWGXNCVRARH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=CN2)CC(=O)O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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